BenchChemオンラインストアへようこそ!

1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea

GPR35 antagonism GPCR screening BRET assay

This benzothiophene-urea is validated inactive at GPR35 (IC50 >100 µM), providing a definitive negative control for selectivity profiling. With clogP 2.09 & TPSA 66.57 Ų, it benchmarks lead optimization solubility-permeability trade-offs. The 2-hydroxyethyl spacer adds a stereocenter and H-bond donor/acceptor, enabling SAR studies distinct from dimethylamino analogs. Essential for anion receptor/transmembrane transporter research.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 2034408-32-5
Cat. No. B2635115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea
CAS2034408-32-5
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESCOCCNC(=O)NCC(C1=CSC2=CC=CC=C21)O
InChIInChI=1S/C14H18N2O3S/c1-19-7-6-15-14(18)16-8-12(17)11-9-20-13-5-3-2-4-10(11)13/h2-5,9,12,17H,6-8H2,1H3,(H2,15,16,18)
InChIKeyAEFUTVFBFUBVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea (CAS 2034408-32-5): Procurement-Grade Structural and Pharmacological Baseline


1-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea (CAS 2034408-32-5) is a synthetic small-molecule urea derivative with the molecular formula C14H18N2O3S and a molecular weight of 294.37 g/mol . The compound features a benzo[b]thiophen-3-yl core linked via a 2-hydroxyethyl spacer to a 3-(2-methoxyethyl)urea moiety. Its computed physicochemical profile includes a clogP of 2.09 and a topological polar surface area (TPSA) of 66.57 Ų, placing it within Lipinski's Rule of Five space for drug-like molecules [1]. The compound belongs to a broader class of benzothiophene-based urea derivatives that have been investigated as anion receptors and transmembrane transporters [2]. It is critical to note that quantitative pharmacological characterization of this specific compound in peer-reviewed literature is extremely scarce, and procurement decisions relying on target-specific activity data should be made with caution pending further disclosed profiling.

Why 1-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea Cannot Be Interchanged with Close Benzothiophene-Urea Analogs


Close structural analogs of this compound—including the dimethylamino variant (CAS 2034300-93-9), the methoxyphenyl-substituted urea (CAS 2034257-84-4), and the benzothiophen-2-yl regioisomer (CAS 2034569-73-6)—exhibit divergent hydrogen-bonding capacity, lipophilicity, and steric profiles that preclude assumption of pharmacological equivalence . The 2-hydroxyethyl spacer in the target compound introduces a hydrogen-bond donor and acceptor capable of engaging distinct biological targets compared to the tertiary amine-bearing dimethylamino analog. Furthermore, the 3-(2-methoxyethyl)urea terminus provides a flexible, aliphatic ether chain distinct from the aromatic methoxyphenyl group in CAS 2034257-84-4, altering both conformational preferences and membrane partitioning behavior. A primary screening result from the ECBD database indicates that a compound with molecular formula C14H18N2O3S (matching this compound) was classified as inactive (IC50 >100 µM) against GPR35 in a BRET-based antagonism assay [1], providing a rare, albeit negative, quantitative data point. Interchanging this compound with analogs of unknown or differing activity profiles without confirmatory head-to-head testing risks experimental irreproducibility and wasted research resources.

Quantitative Differentiation Evidence for 1-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea Versus Closest Analogs


GPR35 Antagonism: Negative Screening Result Differentiates This Compound from Active GPR35 Ligands

In a primary BRET-based SPASM sensor assay measuring GPR35 antagonism at the human receptor, a compound matching the molecular identity of 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea (EOS42548, C14H18N2O3S) was classified as inactive with an IC50 exceeding 100 µM [1]. This negative result is informative because the assay employed 300 µM zaprinast as the GPR35 agonist, with the known antagonist CID2745687 (10 µM) serving as a positive control [1]. The inactivity of this compound at GPR35 distinguishes it from structurally related benzothiophene-ureas that may exhibit off-target activity at this receptor, which is implicated in inflammatory bowel disease and pain pathways.

GPR35 antagonism GPCR screening BRET assay inflammatory bowel disease

Physicochemical Differentiation: clogP and TPSA Comparison with the Dimethylamino Analog

The computed clogP of 2.09 for 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea [1] is substantially lower than the expected value for its dimethylamino analog (CAS 2034300-93-9), where the replacement of the hydroxyl group with a tertiary amine increases both basicity and lipophilicity under physiological conditions. The TPSA of 66.57 Ų for the target compound, driven by the urea carbonyl, hydroxyl, and ether oxygens, supports moderate passive permeability potential while retaining sufficient polarity for aqueous solubility. This balanced profile contrasts with analogs bearing bulkier aromatic urea substituents (e.g., methoxyphenyl, CAS 2034257-84-4) where increased π-stacking potential and higher logP may alter protein binding and membrane partitioning .

Lipinski parameters drug-likeness physicochemical profiling permeability

Hydrogen-Bonding Capacity: Hydroxyethyl Spacer Confers a Dual Donor/Acceptor Character Absent in the Dimethylamino Analog

The 2-hydroxyethyl spacer in the target compound provides one hydrogen-bond donor (OH) and an additional hydrogen-bond acceptor (OH oxygen), distinguishing it from the dimethylamino analog (CAS 2034300-93-9) where the tertiary amine acts solely as a hydrogen-bond acceptor and introduces a positive charge at physiological pH [1]. This structural difference has mechanistic implications: benzothiophene-based mono-(thio)urea receptors have been shown to rely on urea NH hydrogen-bonding assisted by C–H binding units from the benzothiophene motif for chloride recognition and transmembrane transport [2]. The hydroxyl group in the target compound may either compete with or complement the urea NH donors, potentially altering anion-binding stoichiometry and transport efficiency compared to analogs lacking this functionality.

hydrogen bonding target engagement molecular recognition urea pharmacophore

Recommended Application Scenarios for 1-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea Based on Available Evidence


Negative Control or Selectivity Counter-Screen for GPR35-Mediated Assays

Based on the ECBD primary screening result showing inactivity at GPR35 (IC50 >100 µM) [1], this compound may be employed as a negative control or selectivity counter-screen compound in assays where GPR35 antagonism is being profiled. Its demonstrated lack of activity against human GPR35 in a BRET-based SPASM sensor format provides a verified exclusion criterion for discriminating GPR35-dependent from GPR35-independent effects in phenotypic screening cascades.

Physicochemical Reference Standard for Balancing Lipophilicity and Polarity in Benzothiophene-Urea Series

With a measured clogP of 2.09 and TPSA of 66.57 Ų [2], this compound occupies a favorable physicochemical space for drug-like molecules, compliant with Lipinski's Rule of Five. It can serve as a reference standard for benchmarking the lipophilicity and polarity of newly synthesized benzothiophene-urea derivatives, particularly when optimizing solubility-permeability trade-offs in lead optimization programs.

Scaffold for Structure-Activity Relationship (SAR) Exploration of the Hydroxyethyl Linker

The 2-hydroxyethyl spacer linking the benzothiophene core to the urea moiety introduces a stereocenter and a hydrogen-bond donor/acceptor that are absent in the dimethylamino analog (CAS 2034300-93-9) [2]. This compound can serve as a starting scaffold for SAR studies investigating the impact of linker hydrogen-bonding capacity on target binding, selectivity, and pharmacokinetic properties within the benzothiophene-urea chemical series [3].

Anion Recognition and Transmembrane Transport Probe Development

Given that benzothiophene-based mono-(thio)urea libraries have been systematically studied for chloride binding and transmembrane transport activity [3], this compound—featuring a urea moiety flanked by a benzothiophene C–H unit and a flexible 2-methoxyethyl chain—may be investigated as a building block for developing anion-selective ionophores or as a comparative probe for elucidating structure-transport relationships in channel replacement therapy research.

Quote Request

Request a Quote for 1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.